methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 119580-82-4
VCID: VC7939115
InChI: InChI=1S/C8H9NO3/c1-9-4-6(8(11)12-2)3-7(9)5-10/h3-5H,1-2H3
SMILES: CN1C=C(C=C1C=O)C(=O)OC
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate

CAS No.: 119580-82-4

Cat. No.: VC7939115

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate - 119580-82-4

Specification

CAS No. 119580-82-4
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name methyl 5-formyl-1-methylpyrrole-3-carboxylate
Standard InChI InChI=1S/C8H9NO3/c1-9-4-6(8(11)12-2)3-7(9)5-10/h3-5H,1-2H3
Standard InChI Key KZWOJEVANUUKNM-UHFFFAOYSA-N
SMILES CN1C=C(C=C1C=O)C(=O)OC
Canonical SMILES CN1C=C(C=C1C=O)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate, reflecting its substitution pattern on the pyrrole ring. Key identifiers include:

PropertyValueSource
CAS Registry Number119580-82-4
Molecular FormulaC₈H₉NO₃
Molar Mass167.16 g/mol
SMILESCOC(=O)C1=C(N(C)C=C1)C=O
InChIKeyDJOREUNKCJRSPG-UHFFFAOYSA-N

Synonyms include 1H-pyrrole-3-carboxylic acid, 5-formyl-1-methyl-, methyl ester and methyl 5-formyl-1-methylpyrrole-3-carboxylate.

Molecular Structure and Conformation

The compound features a planar pyrrole ring with substituents at positions 1, 3, and 5 (Figure 1). The methyl group at N1 induces steric effects, while the electron-withdrawing formyl and methoxycarbonyl groups influence reactivity. Computational models predict a density of 1.16 g/cm³ and a boiling point of 293.1°C .

Figure 1: 2D structure of methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate.

Synthesis and Reactivity

Reactivity Profile

  • Formyl Group: Participates in condensation reactions (e.g., formation of Schiff bases).

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield carboxylic acids.

  • Pyrrole Ring: Electrophilic substitution favored at the 4-position due to directing effects of existing substituents .

Physicochemical Properties

Experimental and computed properties are summarized below:

PropertyValueMethod/Source
Density1.16 ± 0.1 g/cm³Predicted
Boiling Point293.1 ± 25.0°CPredicted
pKa-9.84 ± 0.70Predicted
XLogP30.7Computed
Hydrogen Bond Donors1Computed
Hydrogen Bond Acceptors3Computed

The low pKa indicates weak acidity, consistent with the ester and formyl substituents. The XLogP3 value of 0.7 suggests moderate lipophilicity .

GHS Hazard StatementPrecautionary Measures
H302: Harmful if swallowedUse personal protective equipment (PPE).
H315: Causes skin irritationAvoid inhalation and contact.
H319: Causes serious eye irritationWash skin thoroughly after handling.
H335: May cause respiratory irritationUse in well-ventilated areas.

Risk Mitigation

  • Storage: Keep in a cool, dry place away from oxidizers.

  • Disposal: Follow local regulations for organic waste.

Applications and Research Significance

Pharmaceutical Intermediates

The compound’s functional groups make it valuable for synthesizing:

  • Anticancer Agents: Pyrrole derivatives are explored for kinase inhibition .

  • Antimicrobials: Formyl groups enable conjugation with bioactive moieties.

Material Science

Potential use in conductive polymers due to the aromatic pyrrole core.

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